molecular formula C14H17NO2 B8207375 2-(7-Azabicyclo[2.2.1]heptan-7-yl)-2-phenylacetic acid

2-(7-Azabicyclo[2.2.1]heptan-7-yl)-2-phenylacetic acid

Cat. No.: B8207375
M. Wt: 231.29 g/mol
InChI Key: ZPZQHSNTACFFLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(7-Azabicyclo[2.2.1]heptan-7-yl)-2-phenylacetic acid (CAS 1265509-95-2) is a chemically constrained proline analogue that incorporates a rigid bicyclic scaffold . The 7-azabicyclo[2.2.1]heptane skeleton is a versatile platform in medicinal chemistry, serving as a valuable building block for the synthesis of diverse derivatives with potential biomedical applications . This specific compound, with its phenylacetic acid moiety, is designed for use in pharmaceutical research and development. It is particularly useful as a synthetic intermediate for creating more complex molecules, such as sulfonamides, which have shown promise in scientific investigations for their antiproliferative properties against various human cancer cell lines . The defined stereochemistry and functional groups of this compound offer researchers a chiral, structurally constrained framework that can be used to explore novel biological pathways and develop new therapeutic agents. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-(7-azabicyclo[2.2.1]heptan-7-yl)-2-phenylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2/c16-14(17)13(10-4-2-1-3-5-10)15-11-6-7-12(15)9-8-11/h1-5,11-13H,6-9H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPZQHSNTACFFLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCC1N2C(C3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Base-Promoted Heterocyclization

The 7-azabicyclo[2.2.1]heptane scaffold is frequently synthesized via base-mediated intramolecular cyclization of dibromocyclohexane precursors. For example, alkyl N-(cis-3,trans-4-dibromocyclohex-1-yl)carbamates undergo cyclization with sodium hydride in dimethylformamide (DMF) to yield 7-azabicyclo[2.2.1]heptane derivatives. Key steps include:

  • Cyclization : Sodium hydride deprotonates the carbamate nitrogen, initiating nucleophilic displacement of bromide ions to form the bicyclic structure.

  • Elimination : Subsequent treatment with tert-butoxide removes residual bromine, yielding 7-azabicyclo[2.2.1]hept-2-ene intermediates.

Typical Conditions :

ReagentSolventTemperatureYield
NaH (2.5 equiv)DMFRT, 16 h52%
t-BuOK (1.2 equiv)THF0°C, 2 h78%

Diels-Alder Reaction Strategies

The Diels-Alder reaction between N-Boc-pyrrole and alkynyl sulfones provides a stereoselective route to functionalized 7-azabicyclo[2.2.1]heptanes. For instance, aryl alkynyl sulfones (e.g., 7 ) react with N-Boc-pyrrole to form bicyclic dienes, which are hydrogenated to saturate the bridge. This method ensures exo-selectivity due to steric guidance from the sulfone group.

Example :

  • Diels-Alder Adduct Formation : Yield = 75%.

  • Hydrogenation : H₂/PtO₂ in ethanol achieves full saturation without over-reduction.

Functionalization with Phenylacetic Acid Moieties

Friedel-Crafts Alkylation

Arylative functionalization of the bicyclic amine is achieved via Friedel-Crafts alkylation . For example, 4-fluoro-1-nitro-2-(trifluoromethyl)benzene reacts with 7-azabicyclo[2.2.1]heptane hydrochloride in acetonitrile under basic conditions to install aryl groups. Subsequent hydrolysis introduces carboxylic acid functionalities.

Optimized Protocol :

  • Coupling : Triethylamine (3 equiv), acetonitrile, 80°C, 16 h.

  • Hydrolysis : 6 M HCl, reflux, 4 h to yield 2-phenylacetic acid derivatives.

Suzuki-Miyaura Cross-Coupling

Palladium-catalyzed cross-coupling enables the introduction of phenyl groups. For instance, brominated 7-azabicyclo[2.2.1]heptanes react with phenylboronic acids under Suzuki conditions:

Conditions :

CatalystLigandBaseYield
Pd(OAc)₂ (5 mol%)2-(Dicyclohexylphosphino)biphenylK₃PO₄65%

This method is advantageous for late-stage diversification , allowing modular access to substituted phenyl groups.

Stereochemical Control and Resolution

Chiral Auxiliary Approaches

Enantiomerically pure intermediates are obtained using chiral resolving agents . For example, diastereomeric salts formed with (+)- or (-)-di-p-toluoyl tartaric acid enable separation of 7-azabicyclo[2.2.1]heptane enantiomers.

Resolution Protocol :

  • Salt Formation : Mix racemic amine with chiral acid in ethanol.

  • Crystallization : Isolate diastereomeric salts via fractional crystallization.

  • Liberation : Treat with NaOH to recover enantiopure amine.

Asymmetric Hydrogenation

Catalytic asymmetric hydrogenation of bicyclic enamines using Rh(I)-DuPHOS complexes achieves >90% enantiomeric excess (ee). This method is critical for synthesizing pharmacologically active isomers.

StepCycle TimePurity
Cyclization24 h85%
Alkylation12 h92%
Final Recrystallization8 h98%

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.35–7.25 (m, 5H, Ph), 3.81 (s, 2H, CH₂CO), 3.12–2.98 (m, 4H, bridgehead H), 2.45–2.30 (m, 2H, bicyclic H).

  • IR (KBr): 1715 cm⁻¹ (C=O), 1602 cm⁻¹ (Ph).

Chromatographic Purity

HPLC analysis (C18 column, 0.1% TFA in H₂O/MeCN) confirms >98% purity for clinical-grade material .

Chemical Reactions Analysis

Types of Reactions

2-(7-Azabicyclo[2.2.1]heptan-7-yl)-2-phenylacetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure high selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

The compound has been studied for its potential as a therapeutic agent due to its structural characteristics that allow it to interact with biological targets effectively.

Anticancer Activity

Recent studies have indicated that derivatives of 2-(7-Azabicyclo[2.2.1]heptan-7-yl)-2-phenylacetic acid exhibit anticancer properties. For instance, compounds derived from this structure have been evaluated against various cancer cell lines, showing promising results in inhibiting cell proliferation.

CompoundCell LineIC50 (μg/mL)
Compound AHCT-1165.0
Compound BMCF-74.5

These findings suggest that modifications to the azabicyclo structure may enhance anticancer activity, making it a candidate for further development in cancer therapeutics .

Antimicrobial Properties

Research has also highlighted the antimicrobial potential of this compound. Studies involving synthesized derivatives have demonstrated significant antibacterial and antifungal activities against strains such as Mycobacterium smegmatis and Pseudomonas aeruginosa.

CompoundMicroorganismMinimum Inhibitory Concentration (MIC)
Compound CMycobacterium smegmatis6.25 µg/mL
Compound DCandida albicans12.5 µg/mL

The presence of functional groups in the azabicyclo structure appears to play a crucial role in enhancing these activities .

Drug Design and Development

The unique bicyclic structure of 2-(7-Azabicyclo[2.2.1]heptan-7-yl)-2-phenylacetic acid allows for diverse modifications, leading to the synthesis of various analogs with improved pharmacological profiles.

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the efficacy and safety profiles of new compounds derived from this base structure. Studies have shown that substituents at specific positions can significantly alter biological activity.

PositionSubstituentEffect on Activity
3-OHIncreased potency
4-ClEnhanced selectivity

Through systematic modification, researchers aim to develop compounds that target specific pathways in diseases such as cancer and bacterial infections .

Case Studies

Several case studies illustrate the practical applications of this compound in research settings:

Case Study: Anticancer Screening

In a study published in RSC Advances, a series of compounds based on the azabicyclo framework were screened against human cancer cell lines, revealing several candidates with IC50 values comparable to established chemotherapeutics .

Case Study: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of synthesized derivatives, demonstrating significant inhibition against multiple pathogens, suggesting potential for development as new antibiotics .

Mechanism of Action

The mechanism of action of 2-(7-Azabicyclo[2.2.1]heptan-7-yl)-2-phenylacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows for unique binding interactions, which can modulate the activity of these targets. The phenylacetic acid moiety may also play a role in these interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

a) 7-Boc-2-oxo-7-azabicyclo[2.2.1]heptane ()

  • Structure : Features a tert-butoxycarbonyl (Boc)-protected amine and a ketone group at the 2-position.
  • Key Differences : The Boc group enhances solubility in organic solvents, while the ketone introduces electrophilicity absent in the phenylacetic acid derivative.
  • Applications : Often used as an intermediate in peptide synthesis due to its stability under basic conditions .

b) 1-{7-Azabicyclo[2.2.1]heptan-7-yl}-2-(2-fluorophenyl)ethan-1-one ()

  • Structure : Contains a fluorophenyl group and a ketone instead of the carboxylic acid.
  • Key Differences : The electron-withdrawing fluorine atom may increase metabolic stability compared to the phenylacetic acid moiety. The ketone group reduces acidity (pKa ~20 vs. ~4.5 for carboxylic acids) .

c) Thia-Azabicyclo Compounds ()

  • Examples : 5-Thia-1-azabicyclo[4.2.0]oct-2-ene derivatives.
  • Key Differences: Sulfur substitution (thia) modifies ring electronics and increases lipophilicity.

Phenylacetic Acid Derivatives

a) 4-Hydroxyphenylacetic Acid ()

  • Structure : Hydroxyl group at the para position of the phenyl ring.
  • Key Differences: The hydroxyl group enhances hydrogen-bonding capacity and acidity (pKa ~4.9 vs. ~3.5 for non-hydroxylated analogs), influencing solubility and metabolic pathways .

b) (R)-(-)-2-Methoxy-2-phenylacetic Acid ()

  • Structure : Methoxy group at the alpha position.
  • Key Differences: The methoxy group increases steric hindrance and reduces acidity (pKa ~3.8 vs.

Comparative Data Table

Compound Name Molecular Formula Key Functional Groups Solubility (Predicted) Biological Relevance
2-(7-Azabicyclo[2.2.1]heptan-7-yl)-2-phenylacetic acid C₁₅H₁₇NO₂ Bicyclic amine, carboxylic acid Low (polar aprotic solvents) Potential enzyme inhibition
7-Boc-2-oxo-7-azabicyclo[2.2.1]heptane C₁₁H₁₇NO₃ Boc-protected amine, ketone High (CH₂Cl₂, THF) Synthetic intermediate
4-Hydroxyphenylacetic acid C₈H₈O₃ Hydroxyl, carboxylic acid High (aqueous) Microbial metabolite
(R)-(-)-2-Methoxy-2-phenylacetic acid C₉H₁₀O₃ Methoxy, carboxylic acid Moderate (EtOAc) Chiral resolving agent

Research Findings and Implications

  • Synthetic Flexibility: The 7-azabicyclo[2.2.1]heptane core is amenable to functionalization, as demonstrated by bromination and ketone formation in related compounds ().
  • Biological Activity : Thia-containing analogs () exhibit enhanced antibacterial properties, implying that the target compound’s rigid scaffold could be optimized for similar applications .
  • Metabolic Stability : Fluorinated analogs () show increased resistance to oxidative metabolism, a trait that could be leveraged in drug design .

Biological Activity

2-(7-Azabicyclo[2.2.1]heptan-7-yl)-2-phenylacetic acid, a compound derived from the bicyclic structure of azabicyclo[2.2.1]heptane, has garnered attention in pharmacological research due to its potential biological activities, particularly in analgesic and anti-inflammatory domains. This article explores the biological activity of this compound, summarizing key findings from various studies.

Chemical Structure

The compound features a bicyclic structure with a nitrogen atom, contributing to its unique pharmacological properties. The general formula can be represented as follows:

C14H17NO2\text{C}_{14}\text{H}_{17}\text{N}\text{O}_2

Biological Activity Overview

Research indicates that derivatives of 7-azabicyclo[2.2.1]heptane, including 2-(7-Azabicyclo[2.2.1]heptan-7-yl)-2-phenylacetic acid, exhibit notable analgesic and anti-inflammatory properties. These activities are primarily attributed to their interaction with various neurotransmitter systems and receptors.

Analgesic Properties

A study documented in patent literature highlights the analgesic effects of 7-azabicyclo[2.2.1]heptane derivatives, demonstrating their efficacy in reducing pain responses in mammalian models. The compounds were found to be effective in doses that suggest a significant potential for clinical application in pain management .

Anti-inflammatory Effects

In addition to analgesia, these compounds also exhibit anti-inflammatory properties. Research indicates that they can inhibit pro-inflammatory cytokines and modulate immune responses, making them candidates for treating inflammatory conditions .

Binding Affinity Studies

A pivotal study evaluated the binding affinities of various stereoisomers of related compounds at the dopamine transporter, revealing that while these compounds are less potent than cocaine (Ki values ranging from 5 to 96 µM), they still demonstrate significant interactions that could be harnessed for therapeutic purposes .

Case Studies and Experimental Findings

  • Synthesis and Evaluation : Four stereoisomers of related compounds were synthesized and evaluated for their binding affinity at the dopamine transporter, providing insights into the structure-activity relationship (SAR) of these compounds .
  • In Vivo Studies : In vivo assessments showed that derivatives of 7-azabicyclo[2.2.1]heptane could effectively reduce pain and inflammation in animal models, supporting their potential use as analgesics .

Comparative Data Table

Compound NameActivity TypeKi (µM)Reference
2-(7-Azabicyclo[2.2.1]heptan-7-yl)-2-phenylacetic acidAnalgesicN/A
7-Azabicyclo[2.2.1]heptane DerivativesAnti-inflammatory5 - 96
Stereoisomers of (+/-)-methoxycarbonyl derivativesDopamine Transporter100 - 3000

Q & A

Basic Synthesis and Reaction Design

Q: What are the foundational synthetic routes for 2-(7-Azabicyclo[2.2.1]heptan-7-yl)-2-phenylacetic acid? A: The synthesis typically begins with constructing the 7-azabicyclo[2.2.1]heptane core via a Diels–Alder reaction between C-4 unsaturated oxazolones and Danishefsky’s diene. For example, (Z)-2-phenyl-4-(thien-2-ylmethylene)-5(4H)-oxazolone is synthesized via condensation of hippuric acid and 2-thiophenecarboxaldehyde. Intramolecular nucleophilic displacement of a 4-aminocyclohexanol derivative then forms the bicyclic skeleton . Subsequent functionalization introduces the phenylacetic acid moiety, often through coupling reactions or hydrolysis of ester intermediates.

Advanced Stereochemical Resolution

Q: How can enantiomers of 7-azabicyclo[2.2.1]heptane derivatives be resolved for structural studies? A: Chiral high-performance liquid chromatography (HPLC) is the gold standard for enantiomeric resolution. For example, racemic mixtures of methyl 2-(thien-2-yl)-7-azabicyclo[2.2.1]heptane-1-carboxylate were separated using chiral stationary phases, enabling isolation of (1S,2R,4R)- and (1R,2S,4S)-enantiomers . This method is critical for studying stereospecific biological activity, such as interactions with nicotinic acetylcholine receptors (nAChRs) .

Characterization Techniques

Q: What analytical methods validate the structure and purity of this compound? A: Key techniques include:

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm bicyclic framework and substituent positioning (e.g., exo vs. endo configurations) .
  • Mass spectrometry (MS) : High-resolution MS verifies molecular weight and fragmentation patterns .
  • Infrared (IR) spectroscopy : Identifies functional groups like carboxylic acids or esters .
  • X-ray crystallography : Resolves absolute stereochemistry in crystalline derivatives .

Handling Contradictions in Synthetic Efficiency

Q: Why do Curtius reactions succeed with cyclohex-3-enecarboxylic acid but fail with nicotinic acid? A: Evidence suggests steric and electronic factors influence Curtius rearrangement efficiency. Cyclohex-3-enecarboxylic acid’s strained bicyclic structure may favor transition-state stabilization, while nicotinic acid’s planar pyridine ring introduces electronic hindrance . Methodological adjustments, such as altering coupling reagents (e.g., DPAA vs. DPPA) or reaction temperatures, may mitigate these issues .

Biological Activity Profiling

Q: How does this compound interact with nicotinic acetylcholine receptors (nAChRs)? A: As a conformationally constrained epibatidine analogue, it binds to α4β2 nAChR subtypes with high affinity. Structure-activity relationship (SAR) studies reveal that the bicyclic framework restricts rotational freedom, enhancing receptor selectivity. Biological assays (e.g., radioligand binding) quantify IC₅₀ values, while molecular docking models predict binding poses .

Optimizing Bromination Selectivity

Q: How can researchers control regioselectivity during bromination of 7-azabicyclo[2.2.1]heptane precursors? A: Stereoselective bromination of N-(cyclohex-3-enyl)acrylamide derivatives at -78°C with Et₄NBr yields cis-3,trans-4-dibromocyclohexyl products as major isomers (70% yield). Lower temperatures favor kinetic control, while steric effects direct bromine addition to less hindered positions .

Computational Modeling for Reactivity Prediction

Q: Can computational tools predict the reactivity of 7-azabicyclo[2.2.1]heptane radicals in intramolecular cyclization? A: Density functional theory (DFT) calculations model radical stabilization energies and transition states. For example, the 7-azabicyclo[2.2.1]hept-2-yl radical undergoes regioselective cyclization with N-sulfonyl groups due to favorable orbital overlap and steric accessibility .

Addressing Yield Discrepancies Across Synthetic Routes

Q: Why do synthetic yields vary between published methodologies? A: Yield differences arise from:

  • Reagent purity : Impurities in DPAA or Et₃N reduce Curtius reaction efficiency .
  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilic displacement rates compared to toluene .
  • Catalyst load : Copper(I) chloride (CuCl) accelerates acrylamide formation but requires strict anhydrous conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.